molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7

4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B6322945
CAS No.: 60424-47-7
M. Wt: 234.65 g/mol
InChI Key: SDWRUJHCAOSKPC-UHFFFAOYSA-N
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Description

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst and a base.

    Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating reagent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-methanol.

    Substitution: Products depend on the nucleophile used, such as 4’-methoxy-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde.

Scientific Research Applications

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its biphenyl core.

    Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the fluoro substituent.

    5-Fluoro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro substituent.

    4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine: Contains an amine group instead of an aldehyde.

Uniqueness

4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both chloro and fluoro substituents along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRUJHCAOSKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (67 g) is added slowly to a stirred solution of 4-chloro-5'-fluoro-2'-methylbiphenyl (of 46.9 g) while being illuminated. The temperature is kept between 105-110° C. for 1 hour. Water (120 ml) and calcium carbonate (90 g) are then added to this product with stirring at reflux for 20 hours. The organics are extracted with chloroform (400 ml.), and the organic phase is washed with water, separated and dried (MgSO4). The chloroform is evaporated. The residue is recrystallized from hexane.
Quantity
67 g
Type
reactant
Reaction Step One
Name
4-chloro-5'-fluoro-2'-methylbiphenyl
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

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